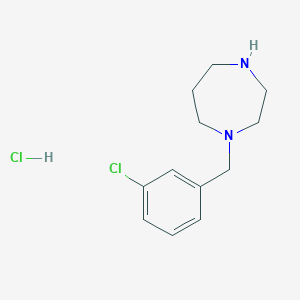
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes. It is commonly used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride involves its binding to the benzodiazepine site of the GABA-A receptor. This results in an increase in the affinity of the receptor for GABA, leading to an increase in the influx of chloride ions into the neuron. This hyperpolarizes the neuron, reducing its excitability and resulting in the sedative and anxiolytic effects of the compound.
Biochemical and Physiological Effects:
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in anxiety and an increase in relaxation. It has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter, leading to a reduction in neuronal excitability. Additionally, it has been shown to have anticonvulsant effects, reducing the likelihood of seizures.
Advantages and Limitations for Lab Experiments
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, it also has some limitations. It can be difficult to work with due to its low solubility in water, and it can also be toxic at high doses.
Future Directions
There are several future directions for research on 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride. One potential area of study is its potential use in the treatment of anxiety disorders, particularly in combination with other medications. Another area of study is its potential use in the treatment of sleep disorders, particularly in the elderly. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride with improved therapeutic properties.
Synthesis Methods
The synthesis of 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride involves the reaction of 3-chlorobenzyl chloride with 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified and crystallized to obtain 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride.
Scientific Research Applications
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride has been extensively studied for its potential therapeutic properties. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been investigated for its potential use in the treatment of epilepsy, anxiety disorders, and sleep disorders.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;/h1,3-4,9,14H,2,5-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWUFLIIDIEABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-2-(4-fluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2778499.png)
![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2778501.png)
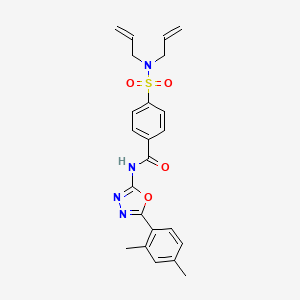

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B2778507.png)
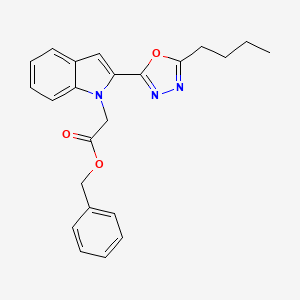
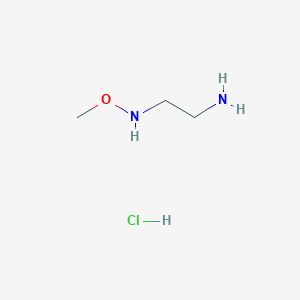
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2778513.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2778514.png)
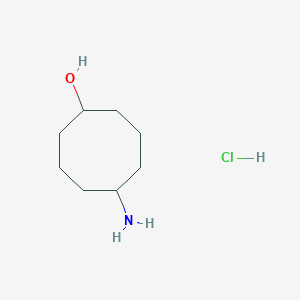
![Ethyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778516.png)
![2-methoxy-5-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2778519.png)
![2-[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2778520.png)